7-Iodo-2,3-dihydrobenzo[b]furan
Description
Significance of Benzofuran (B130515) and Dihydrobenzofuran Scaffolds in Organic and Medicinal Chemistry
Benzofuran and its reduced form, 2,3-dihydrobenzofuran (B1216630), are heterocyclic systems of considerable interest in both organic and medicinal chemistry. bohrium.comnih.govnih.gov Their prevalence in nature and their diverse biological activities have established them as important motifs for synthetic chemists and drug discovery scientists. researchgate.netrsc.orgrsc.org
Structural Importance in Natural Products and Pharmaceutical Agents
The benzofuran and dihydrobenzofuran scaffolds are integral components of a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. acs.orgresearchgate.net These activities include anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties. rsc.orgacs.orgresearchgate.net
Many natural products containing the 2,3-dihydrobenzofuran skeleton have been the subject of extensive synthetic studies. researchgate.netrsc.org Examples of such natural products include Rocaglamide, known for its potent anticancer activity, and Furaquinocin A. researchgate.netresearchgate.net The presence of this scaffold in these and other bioactive molecules underscores its importance as a key structural element for conferring biological function. nih.govrsc.org
In the realm of pharmaceuticals, numerous approved drugs and clinical candidates incorporate the benzofuran or dihydrobenzofuran nucleus. rsc.orgresearchgate.net For instance, a series of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids have been synthesized and evaluated for their analgesic activity. acs.orgnih.gov This highlights the successful application of the dihydrobenzofuran scaffold in the development of therapeutic agents.
Table 1: Examples of Bioactive Compounds Containing Benzofuran or Dihydrobenzofuran Scaffolds
| Compound Name | Scaffold Type | Notable Biological Activity |
| Rocaglamide | Dihydrobenzofuran | Anticancer researchgate.netresearchgate.net |
| Furaquinocin A | Dihydrobenzofuran | Not specified in provided context researchgate.netresearchgate.net |
| Ailanthoidol (B1236983) | Benzofuran | Anticancer, antiviral, antioxidant nih.gov |
| Eurothiocin B | Dihydrobenzofuran | α-glucosidase inhibitor nih.gov |
| Griseofulvin | Dihydrobenzofuran | Antiviral, anticancer nih.gov |
| 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids | Dihydrobenzofuran | Analgesic acs.orgnih.gov |
Role as Privileged Pharmacophores in Drug Discovery
The benzofuran and 2,3-dihydrobenzofuran moieties are considered "privileged structures" in medicinal chemistry. nih.gov A privileged pharmacophore is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the design of new drugs. nih.gov The versatility of the dihydrobenzofuran scaffold allows for the creation of diverse chemical libraries for screening against various therapeutic targets. acs.orgnih.gov
The ability of this scaffold to present substituents in a well-defined three-dimensional arrangement contributes to its success in interacting with biological macromolecules. researchgate.netnih.gov By modifying the substituents on the dihydrobenzofuran core, medicinal chemists can fine-tune the pharmacological properties of a molecule to enhance its potency, selectivity, and pharmacokinetic profile. acs.orgnih.gov The development of inhibitors for enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) has utilized the 2,3-dihydrobenzofuran scaffold as a bioinspired lead structure. nih.gov
Contextualization of Halogenated Dihydrobenzofurans
The introduction of a halogen atom onto the dihydrobenzofuran scaffold can significantly influence its chemical reactivity and biological activity. nih.govnih.gov Halogenated organic compounds, in general, play a crucial role in the development of pharmaceuticals, with a significant number of FDA-approved drugs containing at least one halogen atom. mdpi.comnih.gov
Strategic Utility of Iodine Substituents in Chemical Synthesis
The iodine substituent in 7-Iodo-2,3-dihydrobenzo[b]furan is of particular strategic importance in synthetic organic chemistry. rsc.orgniscpr.res.in Iodine is the largest and most polarizable of the stable halogens, which imparts unique reactivity to the carbon atom to which it is attached. researchgate.netnamiki-s.co.jp
One of the most significant applications of iodo-substituted aromatic compounds is their use in transition metal-catalyzed cross-coupling reactions. bohrium.comacs.org The carbon-iodine bond is relatively weak, making it an excellent leaving group in reactions such as Suzuki, Heck, and Sonogashira couplings. acs.org This allows for the facile introduction of a wide variety of substituents at the 7-position of the dihydrobenzofuran ring, enabling the synthesis of diverse libraries of compounds for biological evaluation. nih.gov
Furthermore, hypervalent iodine reagents, which can be derived from iodoarenes, are versatile and environmentally benign oxidizing agents used in a plethora of organic transformations. bohrium.comnih.govacs.org The iodine atom can also act as a Lewis acid catalyst in certain reactions. niscpr.res.inresearchgate.netresearchgate.net This multifaceted reactivity makes this compound a valuable and versatile building block for the synthesis of more complex molecules. rsc.org
Table 2: Synthetic Utility of the Iodo Group
| Reaction Type | Role of Iodine | Potential Transformation |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Leaving Group | Formation of new carbon-carbon or carbon-heteroatom bonds acs.orgnih.gov |
| Formation of Hypervalent Iodine Reagents | Precursor | Access to powerful and selective oxidizing agents bohrium.comnih.gov |
| Lewis Acid Catalysis | Catalyst | Promotion of various organic transformations niscpr.res.inresearchgate.net |
| Iodocyclization | Electrophile | Formation of new heterocyclic rings nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
7-iodo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASDAJCCAFGOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652772 | |
| Record name | 7-Iodo-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264617-03-0 | |
| Record name | 2,3-Dihydro-7-iodobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264617-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodo-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Iodo 2,3 Dihydrobenzo B Furan and Its Derivatives
Transition Metal-Catalyzed Approaches
Transition metal-catalyzed reactions have become indispensable in the synthesis of complex organic molecules, and the construction of the 2,3-dihydrobenzofuran (B1216630) ring system is no exception. Palladium and copper-based catalytic systems, in particular, have been extensively developed to facilitate the formation of C-C and C-O bonds essential for creating the fused furan (B31954) ring. These methods provide access to a wide range of derivatives under relatively mild conditions.
Palladium-Catalyzed C-C and C-O Bond Formations
Palladium catalysis stands at the forefront of modern synthetic organic chemistry, offering a versatile toolkit for the construction of the 7-iodo-2,3-dihydrobenzofuran framework. Various palladium-mediated strategies, including tandem reactions and classic cross-coupling adaptations, have been successfully implemented.
A highly efficient and regioselective method for synthesizing 7-iodobenzofuran derivatives involves a palladium-catalyzed tandem α-arylation/intramolecular O-arylation process. nih.govrsc.org This domino protocol utilizes 5-substituted-1,2,3-triiodobenzenes and benzylketones to construct the benzofuran (B130515) core in a single step. nih.govresearchgate.netexcellentcoachings.com The reaction proceeds through an initial α-arylation, which is followed by an intramolecular O-arylation to close the furan ring. excellentcoachings.com This approach is noted for its scalability and its ability to generate valuable precursors for further chemical transformations. nih.govrsc.org The highest yields are typically achieved in reactions involving electron-poor 1,2,3-triiodoarenes and electron-rich benzylketones. nih.govexcellentcoachings.com
A key feature of this methodology is its high degree of regioselectivity. The initial α-arylation coupling reaction occurs exclusively at the least sterically hindered iodine position on the 1,2,3-triiodobenzene (B3054506) ring, leading to a highly chemoselective transformation. nih.govrsc.orgresearchgate.net
Table 1: Examples of 7-Iodobenzofuran Derivatives Synthesized via Tandem Arylation
| Starting Materials | Product | Yield |
|---|---|---|
| 1,2,3-Triiodobenzene, Deoxybenzoin | 7-Iodo-2,3-diphenylbenzo[b]furan | 73% nih.gov |
| 1,2,3-Triiodobenzene, 1,2-Bis(4-methoxyphenyl)ethan-1-one | 7-Iodo-2,3-bis(4-methoxyphenyl)benzo[b]furan | 75% nih.gov |
| 1,2,3-Triiodo-5-methylbenzene, 1,2-Bis(4-methoxyphenyl)ethan-1-one | 7-Iodo-2,3-bis(4-methoxyphenyl)-5-methylbenzo[b]furan | 72% nih.gov |
| 5-Chloro-1,2,3-triiodobenzene, 1,2-Bis(4-methoxyphenyl)ethan-1-one | 5-Chloro-7-iodo-2,3-bis(4-methoxyphenyl)benzo[b]furan | 68% nih.gov |
The iodine atom at the 7-position of the dihydrobenzofuran ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. While these reactions are typically used to functionalize an existing iodo-benzofuran, the principles can be adapted into synthetic sequences.
For instance, a common strategy involves an initial Sonogashira coupling of an o-iodoanisole with a terminal alkyne, catalyzed by a palladium/copper system. nih.govnih.govresearchgate.net This is followed by an electrophilic cyclization step to form a 3-iodobenzofuran derivative. nih.govnih.gov This 3-iodo intermediate can then undergo a subsequent Suzuki-Miyaura or Sonogashira reaction to introduce a variety of substituents at the 3-position. nih.govscielo.br This modular approach allows for the parallel synthesis of a diverse library of multi-substituted benzo[b]furans. nih.gov Furthermore, one-pot tandem Sonogashira/Suzuki-Miyaura coupling reactions have been developed, which allow for the sequential formation of two different carbon-carbon bonds with high efficiency and control over the final product's structure. nii.ac.jp
Regioselectivity is a critical consideration in the synthesis of specifically substituted benzofurans like the 7-iodo variant. In the tandem α-arylation/intramolecular O-arylation of 1,2,3-triiodobenzenes, the regioselectivity is governed by steric factors. The initial C-C bond formation consistently occurs at the less sterically encumbered terminal iodine atom, directing the subsequent cyclization to yield the 7-iodo regioisomer. nih.govresearchgate.netexcellentcoachings.com
In other palladium-catalyzed annulation reactions, such as the reaction between o-iodoaryl acetates and 1,3-dienes, high regioselectivity is also observed. nih.gov The reaction is believed to proceed through the oxidative addition of the aryl iodide to Pd(0), followed by a syn-addition of the arylpalladium complex to the diene, ultimately leading to the dihydrobenzofuran product. nih.gov Similarly, palladium-catalyzed direct arylation methods for the ring closure of benzofurans can exhibit complete C2 regioselectivity. nih.gov The choice of ligands, starting materials, and reaction conditions are all crucial factors in controlling the regiochemical outcome of these transformations.
A distinct and powerful approach for constructing the 2,3-dihydrobenzofuran skeleton involves a palladium-catalyzed iodine atom transfer cycloisomerization. This method is particularly useful for synthesizing dihydrobenzofurans that bear an alkyl iodide group, which can be used for further derivatization. organic-chemistry.org The reaction typically involves an olefin-tethered aryl iodide. organic-chemistry.org
The process is understood to involve the oxidative addition of the C-I bond to a Pd(0) complex, followed by insertion of the olefin and subsequent reductive elimination. A key feature is the transfer of the iodine atom during the cyclization. The choice of ligand has a significant influence on this transformation, with bidentate phosphine ligands like 1,1′-bis(diphenylphosphino)ferrocene (DPPF) often proving optimal. acs.orgfigshare.com This methodology provides a route to optically active 2,3-dihydrobenzofurans when chiral ligands are employed, highlighting its utility in asymmetric synthesis. organic-chemistry.org
Copper-Mediated and Dual Catalysis Systems
While palladium catalysis is prevalent, copper-mediated systems offer a cost-effective and efficient alternative for the synthesis of dihydrobenzofurans. Copper catalysis can be used for intramolecular C-O bond formation, a key step in constructing the furan ring. nih.gov For example, a copper-TMEDA complex has been shown to effectively catalyze the transformation of ketone derivatives into benzofurans in water, presenting a sustainable and green chemistry approach. organic-chemistry.org
Dual catalysis systems, often employing a combination of two different metals, have also emerged as a powerful strategy. An iron and copper dual catalysis protocol has been described for the synthesis of 2,3-dihydrobenzofurans. rsc.org In some one-pot processes, an iron(III)-catalyzed regioselective halogenation of an aryl ring is followed by a copper-catalyzed O-arylation to furnish the benzofuran product. nih.gov Additionally, stereodivergent dual catalysis systems have been developed to access various stereoisomers of asymmetric 2,3-dihydrobenzofurans. nih.gov These advanced systems, including Cu/SPDO-catalyzed routes for enantioselective syntheses, expand the synthetic toolkit for accessing structurally diverse and complex dihydrobenzofuran derivatives. rsc.orgnih.gov
Iron/Copper Dual Catalysis with Aryl C-H Activation and C-O Bond Formation
A notable advancement in the synthesis of dihydrobenzofurans involves a one-pot, two-step process utilizing iron and copper catalysis. acs.org This method hinges on the regioselective iron(III)-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular C-O bond formation. acs.org The initial step, a highly regioselective halogenation, is facilitated by an iron(III) triflimide catalyst. This is followed by cyclization, where a copper(I) catalyst promotes the formation of the dihydrobenzofuran ring. acs.org
This dual catalytic system has proven effective for the preparation of a variety of benzo-fused heterocyclic scaffolds. For instance, the synthesis of dihydrobenzofurans from 3-methoxyphenylethan-2'-ol derivatives has been successfully demonstrated. The process shows good functional group tolerance, allowing for the synthesis of complex molecules. acs.org A key advantage of this methodology is the use of non-precious transition metals, which aligns with the principles of sustainable chemistry. nih.gov
Detailed studies have shown that even trace amounts of copper (in parts per million) can effectively catalyze the intramolecular O-arylation step after the initial iron-catalyzed iodination. nih.gov This highlights the high catalytic efficiency of copper in this transformation. The reaction conditions are generally mild, further enhancing the applicability of this method.
Table 1: Examples of Iron/Copper Dual Catalysis for Dihydrobenzofuran Synthesis
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 3-Methoxyphenylethan-2'-ol | 2,3-Dihydro-5-methoxybenzofuran | Not specified | acs.org |
| Secondary benzylic alcohols with less electron-rich aryl rings | Substituted dihydrobenzofurans | 63-64 | acs.org |
| 1-Arylketones | 2-Arylbenzo[b]furans | 55-75 | nih.gov |
Copper-Catalyzed C-O Bond Forming Cyclization
Copper catalysis plays a pivotal role in the direct intramolecular cyclization for the synthesis of dihydrobenzofurans through C-O bond formation. One prominent strategy involves the in situ formation of non-symmetrical diaryliodonium salts from electron-rich 2-phenylethylalcohols, which then undergo a copper-catalyzed C-O bond-forming process. acs.orgnih.gov This approach is particularly noteworthy for its mild reaction conditions, often proceeding at room temperature. acs.org
The mechanism is thought to involve the rapid conversion of the substrate to a diaryl-λ³-iodane intermediate in the presence of an iodine(III) reagent. Subsequent addition of a soluble copper catalyst leads to a rapid oxidative insertion into the C-I bond, forming a putative Cu(III) intermediate. Reductive elimination then yields the dihydrobenzofuran product. nih.gov
Another copper-catalyzed approach involves the cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds. ccspublishing.org.cn This method affords cycloalkane-fused dihydrofurans in moderate to excellent yields under mild conditions and demonstrates good tolerance of various functional groups. ccspublishing.org.cn Mechanistic studies suggest the involvement of radical intermediates in this transformation. ccspublishing.org.cn
Table 2: Copper-Catalyzed C-O Cyclization for Dihydrobenzofuran Synthesis
| Substrate 1 | Substrate 2 | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(3-methoxyphenyl)-2-cyclohexen-1-ol | - | Cu(OTf)₂ | Functionalized dihydrobenzofuran | 62 | nih.gov |
| 1-Phenyl-1-cyclopentanol | Acetylacetone | CuCl | Cyclopentane-fused dihydrofuran | 14 | ccspublishing.org.cn |
Copper Co-catalysis in Sonogashira Coupling for Benzofuran Synthesis
The Sonogashira coupling reaction, traditionally catalyzed by palladium, has been adapted to palladium-free conditions using copper catalysis for the synthesis of benzofurans. rsc.orgresearchgate.net This one-pot tandem reaction involves the coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. rsc.orgorganic-chemistry.orgsci-hub.se
In this process, a copper catalyst, such as copper(I) iodide (CuI), facilitates the coupling of the alkyne with the aryl iodide. researchgate.netmdpi.com The reaction is typically carried out in the presence of a base and a suitable ligand. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular hydroalkoxylation to yield the benzofuran product. This methodology is valued for its efficiency, cost-effectiveness, and broad substrate scope, tolerating a variety of functional groups on both the phenol (B47542) and alkyne components. rsc.org
Recent advancements have focused on developing efficient and recyclable copper catalysts to further enhance the sustainability of this process. researchgate.net The use of copper catalysis avoids the expense and potential toxicity associated with palladium, making it an attractive alternative for the synthesis of benzofuran derivatives. rsc.org
Table 3: Copper-Catalyzed Sonogashira Coupling for Benzofuran Synthesis
| o-Iodophenol | Alkyne | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodophenol | Phenylacetylene | CuI / Ligand | 2-Phenylbenzofuran | Good to excellent | researchgate.net |
| Substituted o-iodophenols | Various terminal alkynes | CuBr / 1,10-phenanthroline | Functionalized benzofurans | Moderate to good | organic-chemistry.org |
Ruthenium and Iridium Catalysis in Dihydrobenzofuran Annulation
Ruthenium and iridium complexes have emerged as powerful catalysts for annulation reactions to construct dihydrobenzofuran scaffolds, although specific examples for 7-iodo-2,3-dihydrobenzo[b]furan are less common. Ruthenium(II)-catalyzed C-H activation and annulation reactions provide a versatile route to various heterocyclic systems. rsc.orgrsc.org For instance, a Ru(II)-catalyzed [4+2] annulation of aromatic hydroxamic acid esters with allylic amides has been reported to deliver aminomethyl isoquinolinones. rsc.org While not directly forming dihydrobenzofurans, this demonstrates the potential of Ru(II) catalysis in C-H functionalization and annulation.
A more relevant example is the ruthenium-catalyzed decarbonylative annulation of 3-hydroxy-2-phenyl-chromones with alkynes, which yields spiro-indenebenzofuranones. nih.gov This reaction proceeds through a C-H/C-C activation mechanism. nih.gov The development of air- and moisture-stable ruthenium catalysts has further expanded the applicability of these transformations in organic synthesis. youtube.com While iridium catalysis is also a powerful tool in C-H activation, specific applications in dihydrobenzofuran annulation are not as prominently featured in the provided search context.
Table 4: Ruthenium-Catalyzed Annulation Reactions
| Substrates | Catalyst | Product Type | Reference |
|---|---|---|---|
| 3-Hydroxy-2-phenyl-chromones and alkynes | Ru-complex with PPh₃ | Spiro-indenebenzofuranones | nih.gov |
| 2-Arylanilines and cyclopropenones | Ru(II)-complex | 6-Ethenyl phenanthridines | rsc.org |
| Aromatic hydroxamic acid esters and allylic amides | Ru(II)-complex | Aminomethyl isoquinolinones | rsc.org |
Rhodium-Catalyzed C-H Functionalization/Annulation
Rhodium catalysis offers a powerful platform for the synthesis of dihydrobenzofurans via C-H functionalization and annulation reactions. nih.gov A notable example is the Rh(III)-catalyzed redox-neutral C-H activation/annulation of N-aryloxyacetamides with alkynyloxiranes. acs.org This method provides access to highly functionalized 2,3-dihydrobenzofurans bearing an exocyclic E-allylic alcohol and a tetrasubstituted carbon center in good yields. acs.org The reaction exhibits a broad substrate scope and proceeds under mild conditions. acs.org
The use of a directing group, such as an amide, is often crucial for achieving high regioselectivity in these transformations. organic-chemistry.org The catalytic cycle typically involves C-H activation, insertion of the coupling partner, and reductive elimination to regenerate the active rhodium catalyst. This chelation-assisted C-H bond functionalization strategy has proven to be a robust and predictable method for constructing complex molecular architectures. nih.gov
Table 5: Rhodium-Catalyzed Synthesis of Functionalized 2,3-Dihydrobenzofurans
| Substrate 1 | Substrate 2 | Catalyst | Product Features | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Phenoxyacetamide | 2-(Phenylethynyl)oxirane | Cp*Rh(III) | Exocyclic E-allylic alcohol, tetrasubstituted carbon | 76 | acs.org |
| N-Phenoxyacetamide | 2-((4-Methylphenyl)ethynyl)oxirane | Cp*Rh(III) | Exocyclic E-allylic alcohol, tetrasubstituted carbon | 74 | acs.org |
| N-Phenoxyacetamide | 2-((3-Methylphenyl)ethynyl)oxirane | Cp*Rh(III) | Exocyclic E-allylic alcohol, tetrasubstituted carbon | 80 | acs.org |
Metal-Free and Organocatalytic Strategies
Iodine-Catalyzed Cyclization Reactions of Chalcones and Aldehydes
In the realm of metal-free synthesis, molecular iodine has been effectively employed as a catalyst for the cyclization of chalcones and aldehydes to afford 2,3-dihydrobenzofuran derivatives. researchgate.netthieme-connect.com This methodology is attractive due to the use of an inexpensive and environmentally benign catalyst. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the chalcone (B49325) and aldehyde substrates. researchgate.netthieme-connect.com
The synthesis of 2,3-dihydrobenzofurans has been achieved by reacting chalcones with isobutyraldehyde in the presence of a catalytic amount of iodine, resulting in good yields. researchgate.net While the precise mechanism is still under investigation, it is believed to involve an iodine-mediated oxidative cyclization pathway. researchgate.net This approach offers a simple and efficient route to the dihydrobenzofuran scaffold from readily available starting materials. thieme-connect.com
Table 6: Iodine-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives
| Substrate 1 | Substrate 2 | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Chalcones | Isobutyraldehyde | I₂ | 67 | researchgate.net |
| Chalcones | 2-Aryl propionaldehydes | I₂ | Not specified | researchgate.netthieme-connect.com |
Iodocyclization of Functionalized Alkynes
Iodocyclization of functionalized alkynes, particularly o-alkynylphenols, represents a powerful and direct method for the synthesis of iodinated benzofurans, which can be precursors to or structurally related to 7-iodo-2,3-dihydrobenzo[b]furans. This electrophilic cyclization is typically mediated by molecular iodine and proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate.
The reaction involves the attack of the phenolic oxygen onto the alkyne, activated by the electrophilic iodine species. This intramolecular cyclization is a 5-endo-dig process, which is generally disfavored by Baldwin's rules but can proceed in the presence of transition metals or under specific reaction conditions. The subsequent loss of a proton furnishes the iodinated benzofuran ring system. By selecting an appropriately substituted o-alkynylphenol, this method can be adapted to introduce an iodine atom at the 7-position of the benzofuran core.
A study on the electrophilic iodocyclization of alkynylated 2-iodoanisoles using molecular iodine in the presence of sodium bicarbonate has been developed to produce diiodo-functionalized benzo[b]furans. The reaction is presumed to proceed via the formation of an iodonium ion, followed by a 5-endo-dig cyclization to an oxonium ion, and subsequent demethylation.
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 1-iodo-2-methoxy-3-(phenylethynyl)benzene | I₂, NaHCO₃, 1,2-dichloroethane, 70 °C, 24 h | 3,7-diiodo-2-phenylbenzo[b]furan | 97 |
| 2 | 1-iodo-2-methoxy-3-(hex-1-yn-1-yl)benzene | I₂, NaHCO₃, 1,2-dichloroethane, 70 °C, 24 h | 2-butyl-3,7-diiodobenzo[b]furan | 71 |
| 3 | 1-chloro-2-iodo-3-methoxy-4-(phenylethynyl)benzene | I₂, NaHCO₃, 1,2-dichloroethane, 70 °C, 24 h | 4-chloro-3,7-diiodo-2-phenylbenzo[b]furan | 57 |
Base-Mediated Annulation Protocols
Base-mediated annulation reactions provide a versatile entry into the 2,3-dihydrobenzofuran scaffold. These methods often involve the reaction of a phenol derivative with a suitable coupling partner, where the base promotes the key cyclization step.
One such strategy involves the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, catalyzed by cesium carbonate (Cs₂CO₃), to construct functionalized 2,3-dihydrobenzofuran derivatives. This process demonstrates high diastereoselectivity and yields. Another approach is the [4+1] annulation of para-quinone methides, which can be generated in situ, with various carbon nucleophiles. These reactions are often metal-free and proceed under mild conditions, offering a broad substrate scope. For instance, the reaction of ortho-hydroxyphenyl-substituted para-quinone methides with bromonitromethane can lead to the formation of 2,3-dihydrobenzofurans. rsc.org
| Entry | Phenol Component | Coupling Partner | Base | Product | Yield (%) |
| 1 | Salicyl N-phosphonyl imine | Bromo malonate | Cs₂CO₃ | Functionalized 2,3-dihydrobenzofuran | up to 99% |
| 2 | o-hydroxyphenyl-substituted p-quinone methide | Bromonitromethane | Not specified | Functionalized 2,3-dihydrobenzofuran | up to 72% |
Photoinduced Cascade Reactions of 2-Allylphenol (B1664045) Derivatives
A modern and efficient method for the synthesis of 2,3-dihydrobenzofurans involves a light-driven, metal-free photochemical cascade reaction of 2-allylphenol derivatives. nih.govresearchgate.netnih.govresearchgate.netacs.org This protocol is initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which are generated in situ upon deprotonation of the corresponding phenols. nih.govnih.gov
The reaction proceeds rapidly, with reaction times as short as 35 minutes, and delivers a wide range of densely functionalized products in good yields. nih.govnih.gov The proposed mechanism involves a tandem atom transfer radical addition (ATRA) followed by an intramolecular nucleophilic substitution (Sₙ) process. nih.govnih.gov Mechanistic studies have provided evidence for the photochemical formation of carbon-centered radical species. nih.govnih.gov This methodology's mild conditions and use of light as a traceless reagent align with the principles of green chemistry. By starting with a 2-allylphenol bearing an iodine atom at the 6-position (which would become the 7-position of the dihydrobenzofuran), this method could be applied to the synthesis of this compound.
| Entry | 2-Allylphenol Derivative | Alkyl Halide | Base | Product | Yield (%) |
| 1 | 4-acetyl-2-allylphenol | 1-iodo-4-nitrobenzene | TMG | 2-((4-nitrobenzyl)methyl)-2,3-dihydrobenzofuran-5-yl)ethan-1-one | 69 |
| 2 | 2-allylphenol | (2-iodoethyl)sulfonyl)benzene | TMG | 2-(2-(phenylsulfonyl)ethyl)-2,3-dihydrobenzofuran | 65 |
| 3 | 2-allyl-4-methoxyphenol | 1-iodo-4-nitrobenzene | TMG | 5-methoxy-2-((4-nitrobenzyl)methyl)-2,3-dihydrobenzofuran | 58 |
TMG: 1,1,3,3-tetramethylguanidine
Intramolecular Cyclization Strategies for Dihydrobenzofuran Core Formation
Intramolecular cyclization is a cornerstone in the synthesis of the dihydrobenzofuran core, with strategies focusing on the formation of specific bonds within the heterocyclic ring system.
O-C2 Bond Formation
The formation of the O-C2 bond is a common strategy for constructing the dihydrobenzofuran ring. This can be achieved through the intramolecular cyclization of a precursor that already contains the C2-C3 bond. A notable example is the direct intramolecular aryl C-H bond functionalization. nih.gov This method allows for the synthesis of functionalized dihydrobenzofurans under mild conditions, which is particularly advantageous for substrates bearing sensitive functional groups. nih.gov The reaction often involves the use of a hypervalent iodine reagent to generate a diaryliodonium intermediate, which then undergoes a copper-catalyzed reductive elimination to form the O-C2 bond. nih.gov
| Entry | Substrate | Catalyst/Reagent | Conditions | Product | Yield (%) |
| 1 | 2-(3-methoxyphenyl)-2-cyclohexen-1-ol | PhI(OTFA)₂, Cu(hfacac)₂ | TFE, Et₃N, 23 °C | Dihydrobenzofuran derivative | 85 |
| 2 | 2-(m-tolyl)ethanol | PhI(OTFA)₂, Cu(hfacac)₂ | TFE, Et₃N, 23 °C | 5-methyl-2,3-dihydrobenzofuran | 78 |
| 3 | 2-(3-(trifluoromethyl)phenyl)ethanol | HTIB, Cu(hfacac)₂ | TFE, Et₃N, 23 °C | 5-(trifluoromethyl)-2,3-dihydrobenzofuran | 71 |
TFE: 2,2,2-trifluoroethanol; hfacac: hexafluoroacetylacetonate; HTIB: [hydroxy(tosyloxy)iodo]benzene
C2-C3 Bond Formation
The construction of the C2-C3 bond within a pre-formed or concurrently forming heterocyclic ring is another viable synthetic route. These strategies often involve reactions that create the dihydrofuran ring by connecting the C2 and C3 positions. For instance, methods involving the rearrangement of 2-hydroxychalcones can lead to 2,3-dihydrobenzofurans, which can then be converted to 3-acylbenzofurans. nih.gov The initial cyclization step in this sequence effectively forms the C2-C3 bond.
C3-Aryl Bond Formation
The formation of the C3-Aryl bond is a key step in building the benzofuran skeleton, which can subsequently be reduced to the dihydrobenzofuran. A highly regioselective, palladium-catalyzed tandem α-arylation/intramolecular O-arylation has been developed for the synthesis of 5-substituted-7-iodo-2,3-diarylbenzo[b]furans. nih.gov This domino reaction occurs between 5-substituted-1,2,3-triiodobenzenes and benzylketones. nih.gov
The α-arylation remarkably initiates at the least sterically hindered iodine position of the triiodoarene. nih.gov This is followed by an intramolecular O-arylation to complete the benzofuran ring system, with an iodine atom strategically placed at the 7-position. nih.gov The resulting 7-iodobenzo[b]furan can then serve as a precursor to this compound through selective reduction of the furan ring. This method is noted for its efficiency, scalability, and tolerance of various functional groups. nih.gov
| Entry | 1,2,3-Triiodobenzene Derivative | Benzylketone Derivative | Product | Yield (%) |
| 1 | 1,2,3-triiodobenzene | Phenylacetone | 7-iodo-3-methyl-2-phenylbenzo[b]furan | 83 |
| 2 | 1,2,3-triiodobenzene | Acetophenone | 7-iodo-2,3-diphenylbenzo[b]furan | 73 |
| 3 | 1,2,3-triiodo-5-methoxybenzene | Phenylacetone | 7-iodo-5-methoxy-3-methyl-2-phenylbenzo[b]furan | 75 |
O-Aryl Bond Formation
A direct method for the synthesis of functionalized dihydrobenzofurans involves the formation of an aryl C-O bond under mild conditions. nih.gov This approach is distinct from other methods as it can be effective for substrates where other protocols might lead to decomposition or unwanted side reactions like oxidation. nih.gov
One such strategy employs a hypervalent iodine reagent, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA) or p-tolueneiodonium bis(trifluoroacetate) (TIFA), to facilitate an intramolecular oxidative cyclization. The reaction proceeds via a proposed diaryl-λ³-iodane intermediate. The addition of a copper catalyst, particularly soluble copper compounds like copper(II) bis(hexafluoroacetylacetonate) (Cu(hfacac)₂), has been shown to significantly enhance reactivity and yield. nih.gov The copper catalyst is believed to promote the crucial C-O bond-forming reductive elimination from a Cu(III) intermediate. nih.gov Triethylamine is often used as a buffer to prevent acid-mediated side reactions, such as the isomerization of the alkene in the product. nih.gov
Table 1: Optimization of Copper Catalysts in O-Aryl Bond Formation nih.gov
| Catalyst (mol %) | Reaction Time | Yield (%) |
|---|---|---|
| None | 24 h | 14 |
| Cu(OTf)₂ (100) | 5 h | 62 |
| Cu(hfacac)₂ (100) | 10 min | 75 |
| Cu(hfacac)₂ (20) | 40 min | 75 |
Intermolecular Cyclization Strategies for Dihydrobenzofuran Core Formation
Intermolecular strategies offer a versatile approach to constructing the dihydrobenzofuran core by bringing together two different molecular fragments. researchgate.net These methods often rely on the in situ generation of highly reactive intermediates that trigger the cyclization cascade.
o-Quinone methides (o-QMs) and p-quinone methides (p-QMs) are powerful synthons in organic synthesis, readily participating in cycloaddition reactions to form heterocyclic systems. acs.org
o-Quinone Methides: The generation of o-quinone methides in situ from precursors like 2-(tosylalkyl)phenols, phenolic Mannich bases, or through fluoride-induced desilylation of silyloxyaryl compounds provides a reliable entry into dihydrobenzofuran synthesis. cnr.itacs.orgorganic-chemistry.org These electron-deficient intermediates can react with various C1 synthons or nucleophiles in formal [4+1] annulation reactions.
For instance, the reaction of o-QMs with sulfur ylides or pyridinium (B92312) ylides proceeds through a sequence involving a Michael-type addition followed by an intramolecular nucleophilic substitution to afford trans-2,3-disubstituted dihydrobenzofurans with high diastereoselectivity. cnr.itacs.orgnih.govresearchgate.net Phosphorus(III)-mediated [4+1] cycloadditions with 1,2-dicarbonyls have also been developed to synthesize dihydrobenzofurans with a quaternary center at the C2 position. organic-chemistry.org
p-Quinone Methides: Similarly, p-quinone methides can be employed in annulation reactions to construct the dihydrobenzofuran framework. A notable example is the TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates. acs.org This transition-metal-free method provides rapid access to highly functionalized 2,3-dihydrobenzofurans that possess a quaternary carbon center at the C2 position. The proposed mechanism involves a cascade of protonation, intermolecular Michael addition, and subsequent intramolecular substitution. acs.org
Stereoselective Synthesis of Dihydrobenzofuran Scaffolds
Controlling the stereochemistry at the C2 and C3 positions of the furan ring is critical, as the biological activity of these compounds is often dependent on their three-dimensional structure. cnr.it
The development of enantioselective methods provides access to optically active dihydrobenzofurans. Chiral catalysts, including organocatalysts and transition metal complexes, are instrumental in achieving high levels of stereocontrol.
Organocatalysis : Chiral phosphoric acids and cupreine-ether organocatalysts have been successfully used in formal [3+2] cycloadditions to produce highly functionalized 2,3-dihydrobenzofurans with excellent enantiomeric excesses. researchgate.net Another strategy involves a highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides, where a Cinchona alkaloid serves as a chiral leaving group. nih.gov
Transition Metal Catalysis : Chiral transition metal complexes are widely used for stereoselective synthesis. Iridium complexes with chiral bisphosphine ligands, such as (R)-binap or Segphos, can catalyze the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones to afford chiral dihydrobenzofurans in high yields and enantioselectivity. nii.ac.jp Palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides is another powerful method for producing optically active 2,3-dihydrobenzofurans. organic-chemistry.org Furthermore, the enantioselective intramolecular Heck-Matsuda reaction, utilizing arenediazonium salts with chiral N,N ligands, provides enantioenriched dihydrobenzofurans bearing a quaternary stereocenter. nih.gov
Table 2: Chiral Ligands in Iridium-Catalyzed Enantioselective Cyclization nii.ac.jp
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| (R)-binap | 67 | 64 |
| (R)-segphos | 88 | 73 |
Diastereoselectivity in dihydrobenzofuran synthesis is often governed by steric interactions during the ring-forming step. The formation of trans-2,3-disubstituted dihydrobenzofurans is frequently favored in reactions involving o-quinone methide intermediates. cnr.it
The steric nature of both the o-QM and the reacting nucleophile plays a crucial role. For example, in [4+1] annulations, subtle steric interactions can significantly impact both the yield and the diastereoselectivity of the product. cnr.itorganic-chemistry.org Computational studies have shown that the formation of a trans-betaine intermediate can be more stable than the corresponding cis-intermediate, leading to the preferential formation of the trans-dihydrobenzofuran product after a stereospecific Sₙ2-type ring closure. nih.gov
Furthermore, the introduction of sterically demanding groups on the quinone methide precursor can influence the geometry of the intermediate itself (E/Z isomerism), which in turn affects the stereochemical outcome of the reaction. nih.gov Understanding and manipulating these steric clashes and interactions is key to achieving high diastereoselectivity in the synthesis of complex dihydrobenzofuran derivatives. nih.govnih.gov
Mechanistic Investigations of 7 Iodo 2,3 Dihydrobenzo B Furan Synthesis and Reactivity
Detailed Reaction Mechanisms
The construction of the 7-iodo-2,3-dihydrobenzofuran ring system can be achieved through several distinct mechanistic routes. These pathways often involve transition metal catalysis or the generation of highly reactive intermediates to facilitate the key bond-forming steps.
Oxidative Addition and Reductive Elimination Pathways
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of benzofurans, and the mechanism is fundamentally governed by oxidative addition and reductive elimination steps. libretexts.orglibretexts.org A prominent strategy for synthesizing 7-iodobenzo[b]furans involves a domino C-C/C-O bond formation process starting from 1,2,3-triiodobenzenes and benzylketones. rsc.orgnih.gov
The catalytic cycle, shown below, is initiated by the oxidative addition of a Pd(0) species into the most sterically accessible C−I bond (at the C2 position) of the 1,2,3-triiodobenzene (B3054506) derivative. This step forms a Pd(II) intermediate. This is followed by the α-arylation of the benzylketone. The subsequent key step is an intramolecular O-arylation, which proceeds via reductive elimination from the Pd(II) center to form the C-O bond of the furan (B31954) ring, regenerating the Pd(0) catalyst and yielding the 7-iodobenzo[b]furan product. libretexts.orgrsc.org This regioselective tandem reaction is highly efficient, with the α-arylation occurring exclusively at the least hindered iodine position. rsc.orgnih.gov
Proposed Catalytic Cycle for Palladium-Catalyzed Synthesis
| Step | Description | Intermediate |
|---|---|---|
| 1 | Oxidative Addition | A Pd(0) catalyst inserts into the C2-I bond of the 1,2,3-triiodoarene. |
| 2 | α-Arylation | The enolate of a benzylketone couples with the arylpalladium(II) complex. |
| 3 | Reductive Elimination | Intramolecular cyclization occurs as the oxygen atom attacks the palladium-bound aryl ring, forming the C-O bond and regenerating Pd(0). |
Another well-established pathway involves the palladium/copper-catalyzed Sonogashira coupling of an o-iodoaryl precursor with a terminal alkyne, followed by an electrophilic or transition-metal-catalyzed cyclization. nih.govclockss.org The initial Sonogashira coupling itself relies on an oxidative addition/reductive elimination cycle at the palladium center to form the C-C bond between the aryl group and the alkyne. The subsequent cyclization to form the dihydrobenzofuran ring can then proceed through various pathways, including further palladium-catalyzed intramolecular C-O bond formation. nih.govacs.org
Carbometallation Processes
Carbometallation is a reaction in which a carbon-metal bond adds across a carbon-carbon multiple bond, creating a new C-C bond and a new carbon-metal bond. wikipedia.orgbeilstein-journals.org This process is a key step in several transition-metal-catalyzed syntheses of dihydrobenzofurans.
For instance, nickel-catalyzed syntheses of pyrano-fused dihydrobenzofurans from iodine-substituted phenols and enopyranoses are proposed to proceed via oxidative addition followed by carbometallation . nih.govrsc.org In this mechanism, a Ni(0) catalyst first undergoes oxidative addition to the aryl iodide. The resulting aryl-nickel intermediate then adds across the double bond of the enopyranose (carbometallation) to form a new intermediate, which subsequently undergoes β-OAc elimination and rearrangement to furnish the final dihydrobenzofuran product. nih.govrsc.org
Similarly, rhodium-catalyzed syntheses involving the reaction of aryl-joined alkenes with dioxazolones proceed through C-H activation and migratory insertion, which is a form of carbometallation, followed by oxidative addition to construct the dihydrobenzofuran ring. nih.gov These reactions highlight the versatility of carbometallation in building the core structure with high control over stereochemistry.
Radical Intermediates and Cascade Mechanisms
Radical reactions offer a powerful alternative for the synthesis of complex benzofuran (B130515) structures through cascade cyclizations. These reactions are typically initiated by the generation of a radical species, which then undergoes a series of intramolecular cyclizations.
One such method involves the single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.govresearchgate.net This transfer initiates a radical cyclization cascade that is followed by an intermolecular radical-radical coupling to construct complex polycyclic benzofurans. The use of an aryl iodide, such as a precursor to 7-Iodo-2,3-dihydrobenzo[b]furan, is critical for initiating the radical cascade. nih.gov
Another strategy employs the treatment of propargyl iodophenol derivatives with a tethered alkene. researchgate.netaalto.fi Under radical cascade conditions, a vinyl radical intermediate is generated, which then reacts with the internal alkene to produce tricyclic 3-alkylidene dihydrobenzofurans. The iodine atom on the phenol (B47542) ring serves as the radical precursor. aalto.fi Oxidative coupling of phenylpropanoids, often promoted by oxidants like silver(I) oxide, is also believed to proceed through phenoxy radical intermediates. scielo.br These cascade processes are highly efficient for rapidly building molecular complexity from simple, linear precursors. nih.gov
Iminium Ion and Sulfur Ylide Formations
Reactive intermediates like iminium ions and sulfur ylides provide pathways for dihydrobenzofuran synthesis through annulation reactions. In certain syntheses, the reaction mechanism is proposed to proceed via the formation of an iminium ion . This can occur through the condensation of an aldehyde with an amine catalyst, which is then attacked by a nucleophile. Subsequent intramolecular cyclization and isomerization lead to the benzofuran scaffold. mdpi.comnih.gov
Sulfur ylides are versatile reagents used in various annulation reactions to form cyclic structures. researchgate.net Palladium-catalyzed (4+1) annulation of 4-vinylbenzodioxinones with sulfur ylides has been developed to afford dihydrobenzofuran derivatives with excellent diastereoselectivity. acs.org Similarly, ammonium (B1175870) ylides, which are structurally related to sulfur ylides, can undergo a highly enantio- and diastereoselective [4+1] annulation with in situ generated o-quinone methides to produce a variety of chiral 2,3-dihydrobenzofurans. nih.gov The reaction of 2-hydroxyaryl-α,β-unsaturated ketones with dimethylsulfonium carbonylmethylides (a sulfur ylide) also yields 2,3-disubstituted dihydrobenzofurans. In these processes, the ylide typically acts as a one-carbon or multi-carbon component that adds to a precursor and facilitates the ring-closing step. sioc.ac.cnbaranlab.org
Iodonium (B1229267) Salt Formation and Copper Oxidative Insertion
Diaryliodonium salts are hypervalent iodine compounds that serve as powerful arylating agents. researchgate.net Their synthesis typically involves the oxidation of an iodoarene in the presence of another arene and a strong acid. nih.govorganic-chemistry.org For a precursor to this compound, an iodonium salt could be formed by oxidizing a di-iodinated aromatic precursor in the presence of a suitable arene, using an oxidant like m-CPBA and an acid like trifluoromethanesulfonic acid (TfOH). nih.gov These salts can then be used in subsequent nucleophilic substitution reactions to build the dihydrobenzofuran ring.
Copper catalysis is also pivotal in many benzofuran syntheses. While "oxidative insertion" is a term more formally associated with palladium, copper catalysts undergo redox cycling that achieves a similar outcome. In the Sonogashira coupling, CuI is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate. nih.govorganic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct route to benzofurans. rsc.org In a related reaction, the copper/BOX complex-catalyzed reaction of 2-imino-substituted phenols with aryl diazoacetates proceeds via a copper carbene, which then leads to an oxonium ylide that cyclizes to form the 2,3-dihydrobenzofuran (B1216630) product. mdpi.comresearchgate.net In these mechanisms, the copper center facilitates the key bond formations through a series of oxidation state changes.
Computational Chemistry and Theoretical Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of dihydrobenzofuran synthesis. rsc.org Theoretical modeling provides deep insights into reaction pathways, transition state energies, and the origins of stereoselectivity that are often difficult to probe experimentally. wuxiapptec.com
For example, in the [4+1] annulation between ammonium ylides and o-quinone methides, computational studies have been used to investigate the energy profiles of the reaction. nih.gov These studies revealed that the high trans selectivity observed is due to a rapid epimerization of the initially formed cis-betaine intermediate into the more stable trans-betaine before the final, stereospecific ring-closing step. nih.gov
DFT calculations have also been employed to study the indium(III)-catalyzed hydroalkoxylation of alkynylphenols. nih.gov These computational studies supported a mechanism involving the π-Lewis acid activation of the alkyne by the indium catalyst, followed by nucleophilic attack of the phenol and subsequent protodemetalation. In another study, DFT was used to investigate the stability of various diastereoselective Meldrum spiro dibenzofuran (B1670420) derivatives, with calculated parameters such as formation energy and chemical hardness correlating well with experimental outcomes. rsc.org These theoretical models are crucial for rationalizing observed reactivities and for the predictive design of new synthetic methods.
Density Functional Theory (DFT) Studies on Reaction Pathways
While specific Density Functional Theory (DFT) studies focusing exclusively on this compound are not extensively documented in the literature, the application of DFT to related benzofuran structures provides significant insight into potential reaction pathways. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energies, barrier heights, and the structures of transition states.
For instance, a DFT study on the reaction pathways of dibenzofuran, a related aromatic ether, investigated the energetics of C-O bond scission and hydrogenation. nih.gov The study found that the unimolecular cleavage of the C-O bond incurs a very high energy barrier, suggesting it is a difficult process. nih.gov In contrast, bimolecular reactions with hydrogen atoms or molecules were found to have significantly lower activation barriers. nih.gov Such computational approaches, if applied to the synthesis of this compound, could elucidate the step-by-step mechanism of its cyclization, comparing the energetic feasibility of different proposed pathways and intermediates. This would be particularly valuable for understanding the transition states involved in metal-catalyzed cyclization reactions used to form the dihydrobenzofuran ring.
Molecular Orbital Analysis for Regioselectivity
The regioselectivity observed in the synthesis and functionalization of benzofurans can be rationalized through molecular orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory. FMO theory has been successfully applied to explain the kinetics of cycloaddition reactions, which share mechanistic features with the cyclization reactions used to form heterocyclic rings. nih.gov
In the context of forming the 2,3-dihydrobenzo[b]furan ring, the theory would focus on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The regiochemical outcome of a reaction is often dictated by the orbital overlap and energy gap between the FMOs of the precursors. For example, in an intramolecular cyclization, the specific lobes of the HOMO on the nucleophilic part of the molecule (e.g., a phenol oxygen) must effectively overlap with the lobes of the LUMO on the electrophilic part (e.g., an activated double or triple bond). The substitution pattern on the aromatic ring, including the presence of an iodine atom at the 7-position, would influence the energy and electron density distribution of these orbitals, thereby directing the cyclization to a specific position. While FMO theory is a powerful tool for predicting kinetically controlled products, it is important to note that for reactions under thermodynamic control, the relative stability of the final products becomes the determining factor. nih.gov
Host-Guest Complex Structures and Supramolecular Control
Host-guest chemistry involves the formation of complexes between two or more molecules held together by non-covalent forces, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org In this relationship, a larger "host" molecule encloses a smaller "guest" molecule. wikipedia.org This field is critical for developing systems with controlled reactivity and for applications in areas like drug delivery and catalysis. thno.org
Molecules like this compound can act as guests for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. wikipedia.orgthno.org Cyclodextrins, for example, have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable hosts for nonpolar or sparingly soluble guest molecules in aqueous solutions. thno.orgnih.gov The aromatic and heterocyclic portions of this compound could be encapsulated within the host's cavity, driven by favorable hydrophobic and van der Waals interactions. thno.org
This encapsulation can exert supramolecular control over the guest's reactivity. By sequestering the guest molecule within its cavity, the host can:
Protect functional groups from reacting.
Alter the regioselectivity of a reaction by sterically blocking certain sites.
Enhance solubility and stability in different media. nih.gov
The formation and structure of these host-guest complexes can be investigated using techniques like Nuclear Magnetic Resonance (NMR) and UV-visible spectroscopy, while computational methods like DFT can be used to model the complex structure and calculate binding energies. beilstein-journals.orgbeilstein-journals.org The dynamic nature of these non-covalent interactions allows for the development of "smart" systems where the guest can be released in response to external stimuli like pH, temperature, or light. thno.orgnih.gov
Kinetic and Thermodynamic Aspects of Cyclization Reactions
The formation of the 2,3-dihydrobenzo[b]furan ring system is governed by both kinetic and thermodynamic principles, and the interplay between them is crucial for determining the final product distribution. Cyclization reactions can operate under either kinetic or thermodynamic control.
Kinetic Control: The major product is the one that is formed the fastest. This product arises from the reaction pathway with the lowest activation energy. Kinetically controlled reactions are typically run at lower temperatures for shorter durations to prevent the system from reaching equilibrium.
Thermodynamic Control: The major product is the most stable one. This outcome is favored when the reaction conditions (e.g., higher temperatures, longer reaction times) allow for the reversal of initial product formation, enabling the system to settle into the lowest energy state. researchgate.net
In the context of furan chemistry, the reversibility of certain cycloaddition reactions is well-documented. nih.gov For example, the Diels-Alder reaction involving furan is often reversible at moderate temperatures. nih.gov Similarly, in the 1,3-dipolar cycloaddition of cyclic nitrones to unsaturated lactones (which contain a furan-like ring), the reactions can be kinetically controlled to yield one set of stereoisomers. researchgate.net However, upon heating, the reaction can become reversible, leading to the formation of the more stable, thermodynamic products. researchgate.net
The thermodynamics of the cyclization to form a dihydrobenzofuran ring are influenced by several factors, including:
Aromaticity and Conjugation: If the cyclization precursor contains conjugated systems, some of this stabilization energy may be lost upon formation of the non-aromatic dihydrofuran ring. Conversely, the stability of the fused aromatic benzene (B151609) ring is a strong driving force. nih.gov
Understanding whether a specific cyclization leading to a 7-iodo-substituted dihydrobenzofuran is under kinetic or thermodynamic control is essential for optimizing reaction conditions to favor the desired isomer.
Regiochemical Control in Functionalization and Cyclization
Regiochemical control—the ability to direct a reaction to a specific position on a molecule—is paramount in the synthesis of substituted heterocycles like this compound. Control is critical during both the initial ring-forming (cyclization) step and any subsequent functionalization reactions.
The strategy for achieving regioselectivity in the synthesis of the benzofuran core often relies on the careful selection of precursors and catalysts. A widely used and powerful method involves the palladium-catalyzed coupling of substituted phenols or their derivatives with alkynes, followed by cyclization. For example, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization using molecular iodine (I₂), is a highly effective route that yields 3-iodobenzo[b]furans with excellent regioselectivity. nih.gov The mechanism involves an anti-attack of the electrophile and the methoxy (B1213986) group's oxygen on the alkyne. nih.gov
The substitution pattern of the final product is dictated by the starting materials, as illustrated in the following table.
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product Type | Reference |
| o-Iodoanisole | Terminal Alkyne | Pd/Cu, then I₂ | 3-Iodobenzo[b]furan | nih.gov |
| o-Chlorophenol | Terminal Alkyne | Pd catalyst | 2-Substituted benzo[b]furan | organic-chemistry.org |
| o-Hydroxystilbene | PhI(OAc)₂ | Iodine(III) | 2-Arylbenzo[b]furan | organic-chemistry.org |
| 1-Allyl-2-allyloxybenzene | Ru catalyst | Metathesis | Substituted benzo[b]furan | organic-chemistry.org |
| Salicylaldehyde Tosylhydrazone | Calcium Carbide | CuCl | Methyl-substituted benzo[b]furan | organic-chemistry.org |
Once the this compound scaffold is formed, the iodine atom at the 7-position serves as a versatile functional handle for further regiocontrolled modifications. The carbon-iodine bond is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions. nih.gov This allows for the precise and controlled introduction of a wide range of aryl, alkyl, and vinyl substituents specifically at the C7 position, providing a powerful tool for creating diverse derivatives from a common intermediate. Furthermore, existing substituents on the ring direct the position of other reactions like halogenation or nitration. researchgate.net
Reactivity and Derivatization of 7 Iodo 2,3 Dihydrobenzo B Furan
Functional Group Transformations Involving the Iodine Substituent
The iodine atom on the aromatic ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The carbon-iodine bond in 7-Iodo-2,3-dihydrobenzo[b]furan is particularly susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycles of Suzuki, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, leading to the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would introduce a variety of aryl or vinyl substituents at the 7-position. The reactivity in Suzuki-Miyaura coupling generally follows the trend Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.
Interactive Data Table: Representative Suzuki-Miyaura Coupling Reactions on Iodoarenes
| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | This compound (analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 7-Phenyl-2,3-dihydrobenzo[b]furan (analog) | ~90 |
| 2 | This compound (analog) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 7-(4-Methoxyphenyl)-2,3-dihydrobenzo[b]furan (analog) | ~85 |
| 3 | This compound (analog) | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 7-(Thiophen-2-yl)-2,3-dihydrobenzo[b]furan (analog) | ~88 |
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of substituted alkenes. In the case of this compound, this would lead to the formation of 7-alkenyl-2,3-dihydrobenzo[b]furans. The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene.
Interactive Data Table: Representative Heck Reactions on Iodoarenes
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | This compound (analog) | Styrene | Pd(OAc)₂ | Et₃N | DMF | 7-Styryl-2,3-dihydrobenzo[b]furan (analog) | ~82 |
| 2 | This compound (analog) | n-Butyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | n-Butyl 3-(2,3-dihydrobenzo[b]furan-7-yl)acrylate (analog) | ~95 |
| 3 | This compound (analog) | 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 7-(Oct-1-en-1-yl)-2,3-dihydrobenzo[b]furan (analog) | ~75 |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. nih.gov This reaction is instrumental in the synthesis of arylalkynes. The Sonogashira coupling of this compound would yield 7-alkynyl-2,3-dihydrobenzo[b]furan derivatives, which are valuable precursors for further transformations.
Interactive Data Table: Representative Sonogashira Coupling Reactions on Iodoarenes
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |
| 1 | This compound (analog) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 7-(Phenylethynyl)-2,3-dihydrobenzo[b]furan (analog) | ~93 |
| 2 | This compound (analog) | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 7-(Hex-1-yn-1-yl)-2,3-dihydrobenzo[b]furan (analog) | ~89 |
| 3 | This compound (analog) | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 7-((Trimethylsilyl)ethynyl)-2,3-dihydrobenzo[b]furan (analog) | ~91 |
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SₙAr reactions to proceed, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comnih.gov
The this compound molecule lacks significant activation by electron-withdrawing groups on the aromatic ring. The dihydrofuran ring itself is not strongly electron-withdrawing. Consequently, direct nucleophilic aromatic substitution of the iodine atom by common nucleophiles such as amines, alkoxides, or thiols under standard SₙAr conditions is expected to be challenging. The reactivity of halogens in SₙAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in Sₙ1 and Sₙ2 reactions. nih.gov This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond.
While specific examples of nucleophilic aromatic substitution on this compound are not readily found in the surveyed literature, such transformations could potentially be achieved under more forcing conditions or through alternative mechanisms such as copper-catalyzed Ullmann-type couplings, which are often used for the formation of C-N, C-O, and C-S bonds with unactivated aryl halides.
Transformations of the Dihydrobenzofuran Ring System
The dihydrofuran portion of the molecule also presents opportunities for chemical modification, including aromatization, ring-opening and rearrangement, and functionalization at the C2 and C3 positions.
The 2,3-dihydrobenzofuran (B1216630) ring system can be aromatized to the corresponding benzofuran (B130515). This transformation involves the formal loss of two hydrogen atoms from the C2 and C3 positions. This can be achieved using various dehydrogenation reagents and conditions. Common methods include the use of a stoichiometric amount of a high-potential quinone such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by catalytic dehydrogenation using a transition metal catalyst such as palladium on carbon (Pd/C) at elevated temperatures. The aromatization of this compound would lead to the formation of 7-Iodobenzofuran, a valuable building block for the synthesis of more complex benzofuran derivatives.
The dihydrobenzofuran ring can undergo ring-opening or rearrangement reactions, typically under acidic conditions. For instance, acid-catalyzed rearrangement of 2,3-dihydrobenzofurans can lead to the formation of different isomers. The specific outcome of such a rearrangement would depend on the substitution pattern of the dihydrobenzofuran ring and the reaction conditions employed. For this compound, protonation of the oxygen atom could lead to a carbocationic intermediate that could undergo subsequent skeletal rearrangement or capture by a nucleophile, leading to a ring-opened product.
The saturated C2 and C3 positions of the dihydrofuran ring can also be functionalized. Methods for the C-H functionalization of such systems have been developed. For example, palladium-catalyzed reactions can be used to introduce substituents at these positions. A palladium-catalyzed enantioselective Heck/borylation reaction of alkene-tethered aryl iodides has been shown to deliver 2,3-dihydrobenzofuranyl boronic esters. youtube.com While this is an intramolecular example, it highlights the possibility of engaging the C2-C3 bond in transition metal-catalyzed processes. Other strategies could involve radical-based reactions or the introduction of a directing group to facilitate C-H activation at these positions.
Chemoselectivity and Functional Group Compatibility in Further Derivatization
The derivatization of this compound hinges on the selective reaction at the C-I bond. This high degree of chemoselectivity is crucial for introducing new functional groups and building molecular complexity. The most common and powerful methods for this purpose are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The compatibility of these reactions with various functional groups is a key consideration in synthetic planning.
The C-I bond is significantly more reactive than C-Br or C-Cl bonds in typical palladium-catalyzed cycles, allowing for selective transformations in molecules containing multiple different halogen atoms. The dihydrofuran ring itself is relatively inert under the basic and mildly heated conditions of many cross-coupling reactions, though it can participate in other transformations like the Heck reaction where it acts as the olefin partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, this would involve reaction with a boronic acid or ester. Research on analogous aryl iodide systems demonstrates excellent functional group tolerance. Both electron-rich and electron-deficient arylboronic acids can be coupled effectively. scielo.brresearchgate.net This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.
Key compatible functional groups on the boronic acid partner include:
Electron-donating groups: Alkyl (e.g., methyl), alkoxy (e.g., methoxy)
Electron-withdrawing groups: Chloro, Fluoro
Sterically hindered groups: Ortho-substituted phenyl rings
The reaction conditions are generally mild, preserving the integrity of the dihydrobenzofuran core.
Interactive Table: Examples of Suzuki-Miyaura Coupling with Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst System | Base | Yield (%) |
| 1 | Iodobenzene | 4-Methylphenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | >95 |
| 2 | Iodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | >95 |
| 3 | Iodobenzene | 4-Chlorophenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | >95 |
| 4 | 3-Iodo-2-(methylthio)benzo[b]furan | 4-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 89 |
| 5 | 3-Iodo-2-(methylthio)benzo[b]furan | 4-Fluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | 82 |
This table presents data from analogous systems to illustrate the expected reactivity and functional group compatibility for this compound.
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is readily achieved via the Buchwald-Hartwig amination. This reaction couples an aryl halide with a primary or secondary amine. The versatility of this reaction allows for the synthesis of a diverse range of 7-amino-2,3-dihydrobenzo[b]furan derivatives. Studies on various aryl iodides show broad functional group tolerance on both the aryl halide and the amine coupling partner. nih.gov
The reaction is compatible with aryl iodides bearing:
Electron-donating groups: Methoxy (B1213986), ethoxy, alkyl groups nih.gov
Electron-withdrawing groups: Trifluoromethyl (CF3), acetophenone nih.gov
Heterocyclic substrates: Pyridine rings nih.gov
A variety of amines, including anilines, cyclic and acyclic secondary amines, and heterocyclic amines like carbazole and phenothiazine, can be successfully coupled. wikipedia.orgnih.gov
Interactive Table: Functional Group Tolerance in Buchwald-Hartwig Amination of Aryl Iodides
| Entry | Aryl Iodide | Amine | Catalyst System | Base | Yield (%) |
| 1 | 1-Iodo-4-methoxybenzene | p-Toluidine | Ni(acac)2 / Phenylboronic ester | Cs2CO3 | 95 |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | p-Toluidine | Ni(acac)2 / Phenylboronic ester | Cs2CO3 | 96 |
| 3 | 1-Iodo-4-acetylbenzene | p-Toluidine | Ni(acac)2 / Phenylboronic ester | Cs2CO3 | 61 |
| 4 | 3-Iodopyridine | p-Toluidine | Ni(acac)2 / Phenylboronic ester | Cs2CO3 | 86 |
This table showcases research findings for various aryl iodides, demonstrating the high functional group compatibility expected in the amination of this compound. nih.gov
Sonogashira Coupling
The Sonogashira coupling enables the direct attachment of terminal alkynes to the 7-position of the dihydrobenzofuran ring, creating a C(sp)-C(sp²) bond. This reaction is a cornerstone for synthesizing arylalkynes. libretexts.org The process is generally tolerant of a wide array of functional groups on the alkyne partner. Both aromatic and aliphatic alkynes can participate, although aliphatic acetylenes sometimes result in lower yields or more complex reaction mixtures in certain systems. nih.gov The resulting alkynyl derivatives are valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems. The iodide functionality makes the substrate highly suitable for these transformations. nih.gov
Advanced Applications and Biomedical Relevance of 7 Iodo 2,3 Dihydrobenzo B Furan Scaffolds
Medicinal Chemistry Applications as a Molecular Scaffold
The rigid framework of the 2,3-dihydrobenzofuran (B1216630) nucleus and the synthetic versatility offered by the iodine substituent make it an attractive starting point for the development of novel therapeutic agents. mdpi.comontosight.ai Its value is recognized in both academic research and the pharmaceutical industry for generating structurally diverse molecules. nih.gov
The synthesis of biologically active molecules based on the 2,3-dihydrobenzo[b]furan scaffold employs a variety of chemical strategies. The iodine atom at the 7-position is particularly useful for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl or heteroaryl groups. researchgate.net
One common synthetic approach involves the electrophilic cyclization of appropriately substituted precursors. For instance, 2,3-disubstituted benzo[b]furans can be prepared by the palladium/copper-catalyzed cross-coupling of o-iodoanisoles with terminal alkynes, followed by cyclization with an electrophile like iodine. nih.gov Another versatile method is the Larock-type coupling between an o-iodophenol and a terminal alkyne to generate the benzofuran (B130515) ring system. nih.gov
Researchers have also designed and synthesized novel series of 2,3-dihydro-1-benzofuran derivatives to act as potent and selective agonists for the cannabinoid receptor 2 (CB2), with the goal of improving the drug-like properties of earlier compound series. nih.gov The synthesis of these compounds often involves multi-step sequences to build the desired substitution pattern around the core scaffold. For example, new heterocyclic/benzofuran hybrids have been created through Michael addition followed by cyclization and subsequent linkage to other heterocyclic moieties like piperazine (B1678402) or tetrazole. mdpi.com
A facile and highly regioselective synthesis of 7-iodobenzo[b]furan derivatives has been described, involving a tandem α-arylation and intramolecular O-arylation of 5-substituted-1,2,3-triiodobenzenes and benzylketones. researchgate.net This highlights the specific utility of multi-iodinated precursors in constructing these targeted scaffolds.
Table 1: Synthetic Strategies for Dihydrobenzofuran Derivatives
| Strategy | Description | Key Reactants | Resulting Product | Reference(s) |
|---|---|---|---|---|
| Electrophilic Cyclization | Palladium/copper-catalyzed cross-coupling followed by cyclization. | o-Iodoanisoles, Terminal alkynes, Iodine | 2,3-Disubstituted benzo[b]furans | nih.gov |
| Tandem Cyclization | Condensation of a hydroxybenzonitrile with bromoacetate. | 2-Hydroxybenzonitrile derivatives, Methyl/ethyl bromoacetate | 3-Aminobenzo[b]furan analogs | mdpi.com |
| Ligand-Steered Modeling | Design and synthesis of derivatives with improved drug-like properties. | Isatin and benzofuran scaffolds | Potent and selective CB2 agonists | nih.gov |
| Tandem Arylation | Regioselective α-arylation followed by intramolecular O-arylation. | 5-Substituted-1,2,3-triiodobenzenes, Benzylketones | 7-Iodobenzo[b]furan derivatives | researchgate.net |
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 2,3-dihydrobenzofuran scaffold. These studies reveal how different functional groups and their positions on the molecule influence its biological activity.
For fluorinated benzofuran and dihydrobenzofuran derivatives, SAR analysis has suggested that the presence of fluorine, bromine, hydroxyl, or carboxyl groups enhances their anti-inflammatory and potential anticancer effects. nih.govnih.gov In a series of 2,3-dihydrobenzofuran-2-ones, potent anti-inflammatory activity was observed in compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position. nih.gov
In the context of anticancer activity, SAR studies on various benzofuran derivatives have shown that substitutions at the C-2 position are often critical for cytotoxicity. nih.gov For a series of carbohydrazide-based benzofuran derivatives, the addition of phenol (B47542) and chlorine groups was found to increase the number of binding interactions with the target, thereby improving anticancer activity. mdpi.com
The stereochemistry, or the three-dimensional arrangement of atoms, also plays a significant role. The specific helicity (P or M) of the dihydrobenzofuran ring has been correlated with its chiroptical properties, and substitution on the fused benzene (B151609) ring can invert this relationship, which is critical for assigning the absolute configuration of naturally occurring neolignans. researchgate.net
The 2,3-dihydrobenzo[b]furan scaffold is a key pharmacophore that is prevalent in many bioactive compounds and serves as a privileged structure in drug discovery. mdpi.comnih.gov Its rigid conformation and the ability to introduce a variety of substituents allow for the fine-tuning of pharmacological properties, making it a valuable starting point for developing lead compounds. ontosight.ai
Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticancer, antibacterial, antiviral, and antifungal agents. ontosight.ainih.gov The development of 2,3-dihydro-1-benzofuran derivatives as selective CB2 receptor agonists is a promising avenue for the treatment of neuropathic pain, a condition often refractory to traditional analgesics. nih.gov The ability to modulate the endocannabinoid system without the psychoactive effects associated with CB1 receptor activation makes these compounds particularly attractive for development. nih.gov
Furthermore, the benzofuran motif is a component of approved drugs such as Amiodarone, used for cardiac arrhythmias, underscoring the clinical relevance of this heterocyclic system. mdpi.com The ongoing research into novel synthetic methods and the biological evaluation of new derivatives ensures that the 2,3-dihydrobenzo[b]furan scaffold will continue to be a significant focus in medicinal chemistry and the quest for new medicines. mdpi.comnih.gov
Specific Pharmacological Activities of Dihydrobenzofuran Derivatives
Building upon the versatile 2,3-dihydrobenzo[b]furan scaffold, researchers have developed derivatives exhibiting specific and potent pharmacological activities, notably as analgesic and anti-inflammatory agents.
Several classes of 2,3-dihydrobenzo[b]furan derivatives have demonstrated significant pain-relieving properties. A notable example includes 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, which have been specifically investigated and identified as analgesic agents. acs.org
The mechanism of analgesia for some derivatives is linked to the modulation of the cannabinoid system. As previously mentioned, a series of 2,3-dihydro-1-benzofuran derivatives were designed to be potent and selective agonists of the CB2 receptor. nih.gov Stimulation of the CB2 receptor is known to suppress neuroinflammation, making it an emergent target for treating neuropathic pain, a type of chronic pain that is particularly difficult to manage with current therapies. nih.gov Benzofuran derivatives in general have been noted for their potential analgesic activity in broader pharmacological screenings. nih.govresearchgate.net
The 2,3-dihydrobenzofuran core is a key feature in several series of potent anti-inflammatory compounds. google.com A series of 2,3-dihydrobenzofuran-2-one analogues were synthesized and shown to be powerful anti-inflammatory agents, with some inhibiting prostaglandin (B15479496) synthesis. nih.gov The most active compound from this series, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than the established anti-inflammatory drug diclofenac (B195802) in several preclinical models. nih.gov
More recent studies have focused on fluorinated dihydrobenzofuran derivatives. nih.govnih.gov These compounds have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.govnih.gov They also decreased the secretion of inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2). nih.gov The anti-inflammatory activity of these compounds was confirmed in animal models of inflammation. nih.gov The SAR studies indicated that halogen substitution enhances these anti-inflammatory effects. nih.gov The design of new benzofuran hybrids continues to be a strategy for discovering novel anti-inflammatory agents that target key signaling pathways like NF-κB and MAPK. mdpi.com
Table 2: Pharmacological Activity of Selected Dihydrobenzofuran Derivatives
| Derivative Class | Pharmacological Activity | Mechanism of Action / Key Findings | Reference(s) |
|---|---|---|---|
| 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids | Analgesic | Identified as possessing pain-relieving properties. | acs.org |
| 3,3-Disubstituted-2,3-dihydro-1-benzofurans | Analgesic (Neuropathic Pain) | Act as potent and selective cannabinoid receptor 2 (CB2) agonists, suppressing neuroinflammation. | nih.gov |
| 2,3-Dihydrobenzofuran-2-ones | Anti-inflammatory | Inhibit prostaglandin synthesis; some analogues are more potent than diclofenac. | nih.gov |
| Fluorinated Dihydrobenzofurans | Anti-inflammatory | Inhibit expression of COX-2 and NOS2; decrease secretion of IL-6 and PGE2. | nih.govnih.gov |
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The benzofuran nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.netresearchgate.net While research often focuses on the broader class of benzofuran derivatives, the findings provide a strong basis for the potential of 7-iodo-2,3-dihydrobenzo[b]furan as a scaffold for developing new antimicrobial agents.
Antibacterial Activity: Derivatives of the benzofuran core have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a study on novel benzofuran derivatives containing disulfide moieties revealed remarkable antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.gov One optimized compound, V40, showed significantly better in vitro activity with EC50 values of 0.28, 0.56, and 10.43 µg/mL against Xoo, Xoc, and Xac, respectively, far surpassing the positive controls. nih.gov Similarly, certain sulphonyl derivatives of 2-arylbenzofurans have shown good to excellent activity against various bacterial strains. researchgate.net The inclusion of a trihydroxyphenyl group on related heterocyclic structures, such as dibenzofurans, has also been found to enhance antibacterial effects against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. nih.gov These findings underscore the potential for designing potent antibacterial agents based on the functionalized dihydrobenzofuran skeleton.
Antifungal Activity: The benzofuran ring system is a key structural feature in compounds with significant antifungal properties. nih.gov Amiodarone, a synthetic drug based on this scaffold, exhibits potent activity against a wide range of fungi, including Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Research into synthetic benzofuran derivatives has identified compounds with significant growth-inhibiting effects on these pathogenic fungi. nih.gov For example, converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative was found to drastically increase its antifungal activity. nih.gov This highlights that specific substitutions on the benzofuran core are critical for antifungal potency.
Antiviral Activity: The benzofuran scaffold has also been explored for its antiviral potential. nih.gov A study focused on synthesizing spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones identified compounds with selective inhibitory activity against influenza B virus strains. nih.gov The most active compound, 3b, demonstrated activity in the 3.0-16.1 μM range and was found to be specific for influenza viruses, showing no activity against other viruses like HIV and HSV. nih.gov This suggests that the benzofuran structure can be tailored to create highly specific antiviral agents.
| Compound Class | Target Organism/Virus | Key Findings | Reference |
| Benzofuran-disulfide derivatives | Xanthomonas spp. (bacteria) | Compound V40 showed potent activity with EC50 values as low as 0.28 µg/mL. | nih.gov |
| 2-Arylbenzofuran sulphonyl derivatives | Various bacteria | Exhibited good to excellent antibacterial activity. | researchgate.net |
| Dibromo-benzofuran carboxylate | C. neoformans, A. fumigatus (fungi) | Bromination significantly increased antifungal activity. | nih.gov |
| Spiro[benzofuran-isobenzofuran]-diones | Influenza B virus | Compound 3b showed potent and selective inhibition (3.0-16.1 μM). | nih.gov |
Anticancer and Antitumor Agents
The benzofuran scaffold is a prominent feature in numerous natural and synthetic compounds with potent anticancer properties. nih.gov Derivatives have been developed that target various mechanisms involved in cancer progression, including cell proliferation and tumor vascularization. nih.govmdpi.com
Research has shown that specific substitutions on the benzofuran ring are crucial for cytotoxicity. For example, the naturally occurring benzofuran derivative ailanthoidol (B1236983) has been investigated for its anticancer activity. nih.gov Synthetic derivatives have also yielded promising results. A series of 3-methylbenzofuran (B1293835) derivatives demonstrated significant antiproliferative activity against the A549 lung cancer cell line, with compound 16b showing an IC50 value of 1.48 μM. nih.gov Another derivative, a 2-acetyl-7-phenylaminobenzofuran hybrid, displayed very potent activity against MDA-MB-468 breast cancer cells with an IC50 of 0.16 μM. nih.gov
Furthermore, some benzofuran derivatives act as tubulin polymerization inhibitors, a mechanism shared with successful anticancer drugs. mdpi.comnih.gov The compound 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) is a potent antiproliferative agent that has shown up to 10-fold greater activity than the reference drug Combretastatin-A4 in various human cancer cell lines. nih.govnih.gov The introduction of a hydroxyl group at the C7 position and a substituent at the C2 position were found to significantly improve anticancer activity. nih.gov Other derivatives have been designed to target the VEGFR-2 tyrosine kinase, a key regulator of angiogenesis. One such compound, 6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one, exhibited an IC50 value of 2.00 × 10⁻³ μM, equivalent to the reference drug sorafenib. rsc.org
| Derivative Class | Cancer Cell Line(s) | IC50 Value | Mechanism of Action | Reference |
| 3-Methylbenzofuran (16b) | A549 (Lung) | 1.48 μM | Antiproliferative | nih.gov |
| 2-Acetyl-7-phenylaminobenzofuran (27) | MDA-MB-468 (Breast) | 0.16 μM | STAT3 Inhibition | nih.gov |
| BNC105 | Various human cancer cell lines | ~10x more potent than CA-4 | Tubulin Polymerization Inhibition | nih.govnih.gov |
| Furochromone derivative (3) | VEGFR-2 Kinase | 2.00 × 10⁻³ μM | VEGFR-2 Inhibition | rsc.org |
| Benzofuran-2-carboxamide (50g) | HCT-116, HeLa, A549 | 0.87, 0.73, 0.57 μM | Antiproliferative | nih.gov |
Activities against Neurological Disorders (e.g., Alzheimer's Disease)
The benzofuran scaffold is a key pharmacophore in the design of agents targeting neurodegenerative conditions like Alzheimer's disease (AD). ijpsonline.comnih.gov The multifactorial nature of AD necessitates drugs that can act on multiple targets, and benzofuran derivatives have shown promise as dual inhibitors of key enzymes and as neuroprotective agents. nih.govnih.gov
A primary strategy in AD therapy is the inhibition of cholinesterases (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. semanticscholar.org A series of 2-arylbenzofuran derivatives demonstrated potent dual inhibitory activity against both ChEs and β-secretase (BACE1), an enzyme involved in the production of amyloid-β plaques. nih.govsemanticscholar.org Compound 20 from this series had an AChE inhibition IC50 value of 0.086 µmol·L⁻¹, comparable to the drug donepezil, and also showed potent BACE1 inhibition. nih.govsemanticscholar.org
Other research has focused on 3-aminobenzofuran derivatives as inhibitors of AChE and BuChE. ijpsonline.com One such compound with a 2-fluorobenzyl moiety showed excellent inhibitory activity and was identified as a mixed-type inhibitor of AChE. ijpsonline.com The naturally occurring benzofuran fomannoxin has also been noted for its neuroprotective capabilities in an amyloid-β peptide model. ijpsonline.com Furthermore, benzofuran derivatives have been synthesized for use as Positron Emission Tomography (PET) imaging agents for beta-amyloid plaques, with one derivative showing a high affinity (Ki value of 0.7 nM) and significant brain penetration. ijpsonline.com
| Derivative Class | Target | Activity/Potency | Potential Application | Reference |
| 2-Arylbenzofuran (Compound 20) | AChE & BACE1 | IC50 = 0.086 µmol·L⁻¹ (AChE) | Alzheimer's Disease Therapy | nih.govsemanticscholar.org |
| 3-Aminobenzofuran (Compound 25) | AChE & BuChE | Excellent inhibitory activity | Alzheimer's Disease Therapy | ijpsonline.com |
| Benzofuran derivative (for PET) | Beta-amyloid plaques | Ki = 0.7 nM | Alzheimer's Disease Imaging | ijpsonline.com |
| Fomannoxin | Amyloid-β peptide model | Neuroprotective capabilities | Alzheimer's Disease Therapy | ijpsonline.com |
Applications in Materials Science (e.g., Organic Transistors, Organic Solar Cells)
The unique electronic properties of the benzofuran ring system make it a valuable component in the development of organic electronics. nih.gov Derivatives of benzofuran have been successfully incorporated into materials for organic solar cells, contributing to high power conversion efficiencies.
In the field of organic photovoltaics, new dyes and polymers containing the benzo[b]furan moiety have been synthesized. nih.gov One study reported new organic dyes composed of a benzo[b]furan donor, a thiophene-conjugated bridge, and a cyanoacrylic acid acceptor. nih.gov When used in nanocrystalline TiO2 dye-sensitized solar cells, these dyes achieved a solar-to-electric conversion efficiency of up to 6.65%. nih.gov
More complex benzodifuran (BDF)-based copolymers have also been developed for use in polymer solar cells. nih.gov A novel 2D BDF-based copolymer, PBDF-T1, was synthesized and fabricated into a solar cell that demonstrated a high power conversion efficiency of 9.43% and a notable fill factor of 77.4%. nih.gov This performance was superior to its benzothiophene (B83047) (BDT) counterpart, indicating that BDF-based copolymers are highly competitive materials for organic solar cell applications. nih.gov These results highlight the potential of designing and optimizing benzofuran-based materials for advanced applications in materials science.
| Material | Application | Performance Metric | Key Finding | Reference |
| Benzo[b]furan-based organic dye | Dye-sensitized solar cell | 6.65% conversion efficiency | Efficient solar-to-electric conversion. | nih.gov |
| PBDF-T1 (2D benzodifuran copolymer) | Polymer solar cell | 9.43% power conversion efficiency | Higher performance than analogous BDT-based polymer. | nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems and Methodologies
The synthesis of dihydrobenzofurans often relies on transition metal catalysis. Future research will undoubtedly delve into the discovery and application of novel catalytic systems to improve the synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan. This includes the use of earth-abundant and less toxic metals as catalysts, moving away from precious metals like palladium where feasible. Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis and are expected to be applied to the formation of the dihydrobenzofuran core and the introduction of the iodo-substituent. These methods offer alternative energy sources to drive chemical reactions, often with high selectivity and under mild conditions.
Advanced Stereochemical Control in Complex Derivatives
Achieving precise control over the three-dimensional arrangement of atoms is crucial for the biological activity of many molecules. While this compound itself is achiral, its derivatives can possess stereocenters. A significant future direction will be the development of enantioselective catalytic methods to synthesize chiral derivatives of this compound with high optical purity. This could involve the design of new chiral ligands for metal catalysts or the use of organocatalysts. The ability to selectively produce one enantiomer over the other is of paramount importance for the development of new therapeutic agents and chiral materials. The enantioselective synthesis of dihydrobenzofurans through catalytic C-H functionalization has been a significant area of research that could be extended to iodo-substituted systems. acs.org
In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Future research will likely employ a combination of advanced spectroscopic techniques, such as in-situ monitoring of reactions using NMR and IR spectroscopy, to identify reaction intermediates and transition states. These experimental studies will be complemented by computational chemistry, using methods like Density Functional Theory (DFT), to model reaction pathways and predict the outcomes of new catalytic systems. For instance, computational studies have been used to understand the polarization of bonds in related organoboron compounds, which can provide insights into reactivity. This synergistic approach will be crucial for the rational design of new catalysts and reaction conditions for the synthesis and functionalization of this compound.
High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) and combinatorial chemistry will be invaluable tools. By creating libraries of derivatives of this compound and screening them against a wide range of biological targets, researchers can rapidly identify "hit" compounds with desired activities. The iodo-substituent on the aromatic ring provides a convenient handle for further chemical modifications using cross-coupling reactions, making this compound an attractive scaffold for combinatorial library synthesis. This approach significantly speeds up the early stages of drug discovery and materials science research, allowing for the efficient exploration of the chemical space around the this compound core.
Q & A
Q. Basic
- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm substitution patterns and dihydrobenzo[b]furan core integrity. For example, aromatic protons appear as distinct multiplets in δ 6.5–7.5 ppm .
- X-ray crystallography : Resolve crystal structures to validate bond angles and iodine positioning (e.g., C–I bond length ≈ 2.09 Å) .
- Melting point analysis : Compare observed values (e.g., 67–69°C) with literature data .
What strategies address regioselectivity challenges during iodination of dihydrobenzo[b]furan precursors?
Advanced
Regioselectivity is influenced by:
- Directing groups : Electron-donating groups (e.g., methoxy) at specific positions direct iodination to the para position .
- Catalyst systems : Pd/Cu synergism enhances selectivity in Sonogashira or Suzuki couplings .
- Steric effects : Bulky substituents (e.g., diphenyl groups) can block undesired iodination sites .
How does the electronic environment influence reactivity in cross-coupling reactions involving this compound?
Q. Advanced
- Electron-deficient aryl iodides : Enhance oxidative addition rates in Pd-catalyzed couplings.
- Substituent effects : Methoxy groups increase electron density, accelerating coupling at the 7-position but requiring careful temperature control (e.g., 80–100°C) .
- Solvent polarity : Polar solvents (e.g., 1,4-dioxane) stabilize transition states in Heck reactions .
What methods determine enantiomeric purity in dihydrobenzo[b]furan derivatives?
Q. Advanced
- Chiral HPLC : Use columns like Chiral-Pak IA to resolve enantiomers (e.g., 1:3 ratio separations) .
- Electronic Circular Dichroism (ECD) : Correlate Cotton effects (e.g., negative CE at 293 nm for 7R configuration) with absolute stereochemistry .
- Stereoselective synthesis : Base-mediated epoxide ring-opening achieves >90% enantiomeric excess in dihydrobenzo[b]furan cores .
What safety protocols are essential when handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI).
- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact, given the compound’s moderate toxicity .
- Storage : Keep in amber vials at –20°C to prevent photodegradation and iodine loss .
How to design dihydrobenzo[b]furan derivatives with enhanced biological activity?
Q. Advanced
- Functionalization : Introduce acetyl groups at the 5-position (e.g., 5-Acetyl derivatives) to improve lipophilicity and membrane permeability .
- Hybrid scaffolds : Attach thiophene or chromenone moieties to modulate interactions with biological targets (e.g., enzyme active sites) .
- Structure-activity relationship (SAR) : Optimize substituent size and polarity using computational docking studies .
What computational methods predict regioselectivity in cyclization reactions forming dihydrobenzo[b]furan cores?
Q. Advanced
- Density Functional Theory (DFT) : Calculate transition state energies to identify favored pathways (e.g., 5-endo-trig vs. 6-endo cyclization) .
- Molecular orbital analysis : Assess frontier orbital interactions (HOMO-LUMO gaps) to predict reactivity of iodinated intermediates .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
